

A Comprehensive Technical Guide to the Spectral Data of 4-Bromobenzenesulfonic Acid

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Compound of Interest		
Compound Name:	4-Bromobenzenesulfonic acid	
Cat. No.:	B089467	Get Quote

This technical guide provides an in-depth analysis of the spectral data for **4-bromobenzenesulfonic acid**, tailored for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailed experimental protocols, and logical workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **4-bromobenzenesulfonic acid**, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic protons and carbons, respectively.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of **4-bromobenzenesulfonic acid** exhibits a classic AA'BB' spin system for the para-substituted aromatic ring.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.65	Doublet	8.0	H-2, H-6
7.85	Doublet	8.0	H-3, H-5



Note: Data is based on typical values for para-substituted benzene rings and may vary slightly based on solvent and experimental conditions.[1]

1.2. ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, reflecting the symmetry of the molecule.

Chemical Shift (δ) ppm	Assignment
142.05	C-1 (C-SO ₃ H)
127.95	C-2, C-6
135.25	C-3, C-5
139.25	C-4 (C-Br)

Note: Data is based on reported values for **4-bromobenzenesulfonic acid**.[1]

1.3. Experimental Protocol for NMR Spectroscopy

A representative protocol for acquiring NMR spectra of **4-bromobenzenesulfonic acid** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-bromobenzenesulfonic acid** in a suitable deuterated solvent (e.g., 0.7 mL of Deuterium Oxide, D₂O, or DMSO-d₆). The choice of solvent is critical as the acidic proton of the sulfonic acid group may exchange with deuterons in D₂O, rendering it invisible in the ¹H NMR spectrum.
- NMR Instrument: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or higher.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.



- Temperature: Maintain a constant temperature, typically 298 K.
- Referencing: Reference the spectrum to the residual solvent peak or an internal standard like DSS.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
 - Referencing: Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

2.1. IR Spectral Data

The ATR-FTIR spectrum of solid **4-bromobenzenesulfonic acid** shows several key absorption bands.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (from water of hydration)
3100-3000	Medium	Aromatic C-H stretch
~1600, ~1470	Medium-Strong	Aromatic C=C stretching vibrations
1250-1120	Strong	Asymmetric SO ₂ stretch
1050-1010	Strong	Symmetric SO ₂ stretch
~1080	Strong	S-O stretch
~830	Strong	Para-disubstituted C-H out-of- plane bend
~740	Medium-Strong	C-S stretch
Below 700	Medium	C-Br stretch

Note: Peak positions are estimated from the ATR-IR spectrum and general IR correlation tables.[2][3][4][5][6]

2.2. Experimental Protocol for ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is suitable for analyzing solid samples directly.[7][8][9][10][11]

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol.
- Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will
 be subtracted from the sample spectrum to remove interferences from the air.
- Sample Application: Place a small amount of the solid 4-bromobenzenesulfonic acid powder onto the ATR crystal.



- Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
- Data Acquisition: Collect the IR spectrum. The typical range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
- Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Due to the non-volatile and ionic nature of **4-bromobenzenesulfonic acid**, soft ionization techniques like Electrospray Ionization (ESI) are more suitable than Electron Ionization (EI).

3.1. Mass Spectral Data (Predicted for ESI)

Direct experimental mass spectra for **4-bromobenzenesulfonic acid** are not readily available. The following table presents the expected m/z values for the molecular ion and key fragments in negative ion mode ESI-MS.

m/z (Negative Ion Mode)	Ion Formula	Description
234.88 / 236.88	[C ₆ H ₄ ⁷⁹ BrO₃S] ⁻ / [C ₆ H ₄ ⁸¹ BrO₃S] ⁻	Deprotonated molecular ion [M-H] ⁻ (Isotopic pattern due to ⁷⁹ Br and ⁸¹ Br)
154.92 / 156.92	[C ₆ H ₄ ⁷⁹ BrO] ⁻ / [C ₆ H ₄ ⁸¹ BrO] ⁻	Loss of SO ₂ from [M-H] ⁻
80	[SO ₃] ⁻	Sulfonate group fragment

Note: The characteristic isotopic pattern of bromine ($^{79}Br:^{81}Br \approx 1:1$) would result in two peaks of nearly equal intensity separated by 2 m/z units for all bromine-containing fragments.

3.2. Experimental Protocol for ESI-MS



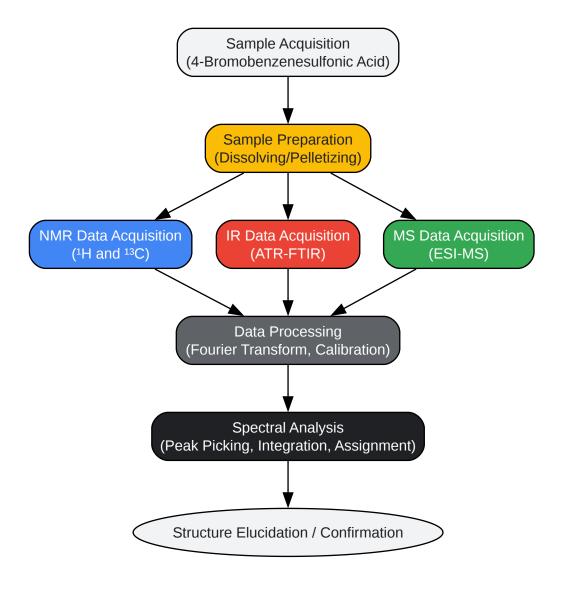
- Sample Preparation: Prepare a dilute solution of **4-bromobenzenesulfonic acid** (e.g., 1-10 μg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with a small amount of a volatile base (e.g., ammonium hydroxide) to facilitate deprotonation for negative ion mode.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.
- ESI Source Parameters:
 - Ionization Mode: Negative ion mode is preferred for detecting the deprotonated molecule [M-H]⁻.
 - Capillary Voltage: Typically set between -2.5 to -4.5 kV.
 - Nebulizing Gas: Nitrogen gas is used to assist in droplet formation.
 - Drying Gas: Heated nitrogen gas is used to evaporate the solvent from the droplets.
- Mass Analysis: Scan a suitable m/z range (e.g., 50-500 Da) to detect the molecular ion and any fragment ions. For structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.[12][13][14][15][16]

Visualization of Analytical Logic

The following diagrams illustrate the relationships between the analytical techniques and the information they provide, as well as a general workflow for spectral analysis.

Caption: Relationship between spectroscopic methods and derived structural information.





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Caption: General experimental workflow for spectral analysis.

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